

n-Butyl carbamate synthesis from urea and butanol

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Compound of Interest

Compound Name: Butyl carbamate

Cat. No.: B165899

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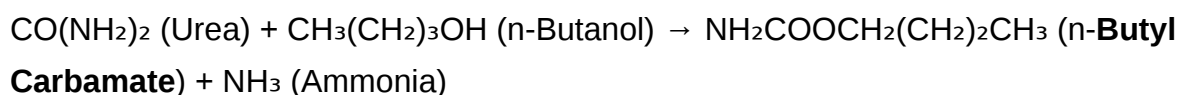
An In-depth Technical Guide to the Synthesis of n-**Butyl Carbamate** from Urea and Butanol

Introduction

n-**Butyl carbamate** is a valuable chemical intermediate with applications in the pharmaceutical and agricultural industries. It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and pesticides. One of the most direct and economically viable methods for its production is the reaction of urea with n-butanol. This process, which utilizes readily available and inexpensive starting materials, offers a scalable route to n-**butyl carbamate**. This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental procedures, and quantitative data from established methods.

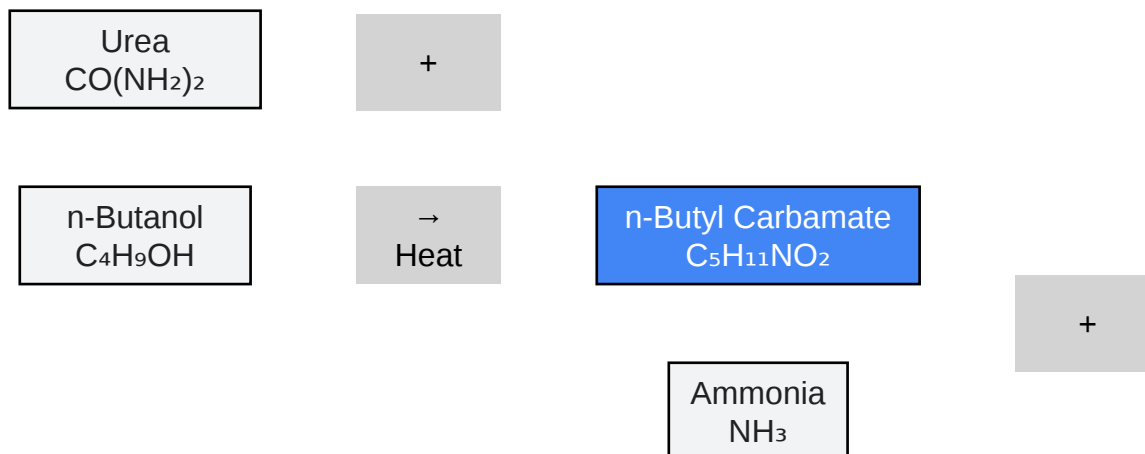
Reaction Pathway and Mechanism

The synthesis of n-**butyl carbamate** from urea and n-butanol proceeds through the ammonolysis of the alcohol by urea, resulting in the formation of the carbamate and ammonia as a byproduct. The overall balanced chemical equation is:



The reaction is typically performed by heating a mixture of urea and an excess of n-butanol. The alcohol acts as both a reactant and a solvent. The process involves the nucleophilic attack

of the oxygen atom from the butanol on the carbonyl carbon of urea, leading to the displacement of ammonia.



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Caption: Overall reaction for the synthesis of n-**butyl carbamate**.

Experimental Protocols

A well-established, non-catalytic method for the synthesis of n-**butyl carbamate** is detailed in Organic Syntheses. This procedure provides a reliable foundation for laboratory-scale production.

Key Non-Catalytic Experimental Protocol

This protocol is adapted from the procedure by Tenney L. Davis and Stanley C. Lane.[1]

- Reaction Setup:
 - To a 2-liter round-bottomed flask equipped with a reflux condenser, add 970 g (13.1 moles) of n-butyl alcohol.
 - Warm the n-butyl alcohol and add 180 g (3 moles) of urea in small portions with shaking. It is crucial to ensure the urea dissolves without melting and forming a separate layer, which can lead to decomposition and lower yields.[1]
 - The final portions of urea are dissolved by bringing the solution to a boil.

- Reflux:
 - Reflux the resulting solution for 30 hours.[\[1\]](#)
 - During this period, ammonia gas will evolve and escape from the top of the condenser.
- Workup and Purification:
 - After reflux, remove the condenser and arrange the flask for distillation using an efficient column.
 - Distill the excess n-butyl alcohol (which contains dissolved ammonia) until the temperature of the liquid in the flask reaches 150°C. This distillate can be reused in subsequent runs.[\[1\]](#)
 - Allow the remaining material in the flask to cool, upon which it will solidify.
 - To purify the solid, boil it with 1 liter of ligroin (b.p. 60–90°C) and filter the mixture. The undissolved solid is primarily cyanuric acid, a byproduct.[\[1\]](#)
 - The cyanuric acid is further washed with two 100 cc portions of boiling ligroin and then a final 100 cc of warm ligroin on the filter.[\[1\]](#)
 - Combine the ligroin filtrates and washings and distill under atmospheric pressure until the liquid temperature reaches 150°C to remove the ligroin.
 - The final residue is then distilled under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm.[\[1\]](#)
 - The product is pure n-**butyl carbamate**, which melts at 53–54°C.[\[1\]](#)

Data Presentation

The quantitative data from the described experimental protocol and from catalytic studies are summarized below.

Table 1: Summary of Non-Catalytic Synthesis Data[\[1\]](#)

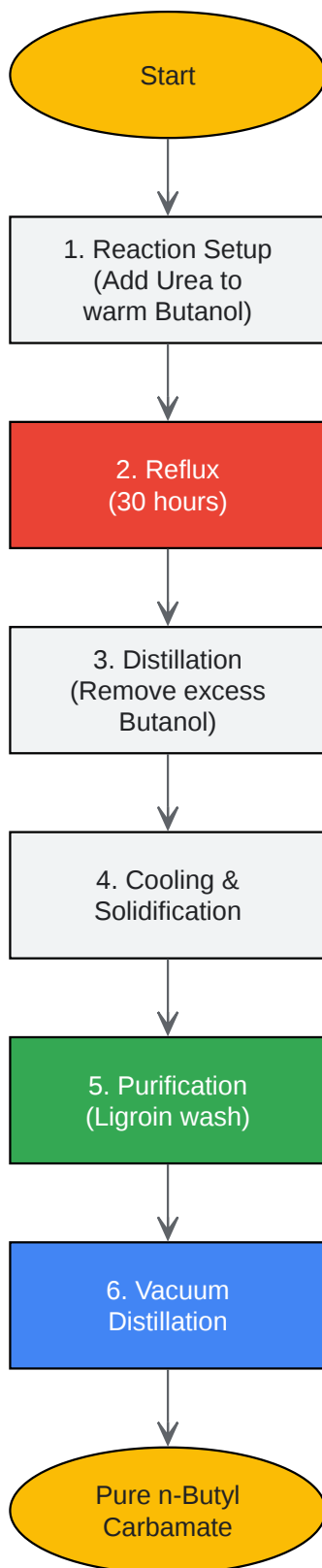
Parameter	Value
Reactants	
Urea	180 g (3 moles)
n-Butyl Alcohol	970 g (13.1 moles)
Molar Ratio (Butanol:Urea)	~4.4 : 1
Reaction Conditions	
Temperature	Reflux (Boiling point of n-butanol)
Time	30 hours
Product Yield	
n-Butyl Carbamate	263–266 g
Theoretical Yield	351.45 g
Percentage Yield	75–76%
Byproduct Yield	
Cyanuric Acid	12–18 g (9–14% of theoretical)

Table 2: Comparison of Catalytic vs. Non-Catalytic Synthesis

Method	Catalyst	Temperature (°C)	Time (h)	Yield (%)	Reference
Non-Catalytic	None	Reflux	30	75-76%	[1]
Catalytic	TiO ₂ -Cr ₂ O ₃ /SiO ₂	190	8	~96%	[2][3]
Catalytic	Indium triflate	Not specified	Not specified	Good to Excellent	[4]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of **n-butyl carbamate** can be visualized as a series of sequential steps.



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Caption: General experimental workflow for n-**butyl carbamate** synthesis.

Catalytic Approaches

While the direct reaction of urea and butanol is effective, the required long reaction times and moderate yields have prompted research into catalytic methods. Catalysts can significantly improve reaction rates and yields.

Several catalysts have been shown to be effective for the synthesis of carbamates from urea and alcohols. For instance, a mixed oxide catalyst of $\text{TiO}_2\text{--Cr}_2\text{O}_3/\text{SiO}_2$ has been reported to give a high yield of n-**butyl carbamate** (around 96%) under optimized conditions (190°C for 8 hours).[2][3] This represents a significant improvement over the uncatalyzed process, drastically reducing the reaction time while increasing the yield. Other catalysts, such as indium triflate, have also been reported to effectively catalyze the synthesis of primary carbamates from alcohols and urea.[4] These catalytic systems offer a more efficient and potentially more environmentally friendly route by reducing energy consumption and improving atom economy.

Conclusion

The synthesis of n-**butyl carbamate** from urea and n-butanol is a robust and well-documented procedure. The classical, non-catalytic method provides a reliable yield of 75-76% and serves as an excellent foundational protocol for researchers.[1] For professionals in drug development and industrial settings, catalytic approaches offer significant advantages, including drastically reduced reaction times and improved yields of up to 96%.[2][3] The choice between these methods will depend on the desired scale, efficiency requirements, and available resources. This guide provides the necessary technical details for both approaches to aid researchers and scientists in their synthetic endeavors.

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